N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Description
N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide is a synthetic oxamide derivative featuring a cyclopentyl group and a 3-(1,2-thiazolidine-1,1-dioxide)phenyl substituent. The 1,2-thiazolidine dioxo moiety is a key pharmacophore associated with bioactivity, particularly in enzyme inhibition (e.g., pyridoxal kinase (PLK)) . The oxamide backbone facilitates hydrogen bonding, influencing molecular interactions and crystallinity .
Properties
IUPAC Name |
N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c20-15(17-12-5-1-2-6-12)16(21)18-13-7-3-8-14(11-13)19-9-4-10-24(19,22)23/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATICJYROTXLHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide typically involves the reaction of cyclopentylamine with 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide linkage. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-cyclopentyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The oxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Molecular Weight : The target compound (~388 Da) and BX93665 (~387 Da) fall within a similar range, suggesting comparable bioavailability profiles.
Table 2: Inhibitory Activity of Thiazolidine Dioxo-Containing Compounds
Key Observations :
- The 1,2-thiazolidine dioxo group is critical for enzyme inhibition, as seen in ZINC compounds . The target compound’s oxamide may mimic these interactions through hydrogen bonding with active-site residues.
- Lack of IC₅₀ data for the target compound highlights a gap in current literature; further assays are needed to quantify its efficacy relative to ZINC analogs.
Crystallographic and Conformational Analysis
- BX93665 and Related Amides : N-Substituted arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit dihedral angles between aromatic rings (e.g., 61.8° in ), influencing packing via N–H⋯N hydrogen bonds . The target compound’s oxamide group may adopt similar conformations, promoting stable crystal lattices.
- Software Tools : Programs like SHELXL and WinGX () are widely used for refining small-molecule structures, suggesting that structural data for the target compound could be elucidated using these methods.
Biological Activity
N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C16H21N3O4S
- Molecular Weight : 357.42 g/mol
Synthesis
The synthesis typically involves the reaction of cyclopentylamine with 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid. Key reagents include:
- Coupling Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Catalysts : DMAP (4-dimethylaminopyridine)
This process is optimized for yield and purity through controlled conditions and may utilize continuous flow reactors in industrial applications .
The compound is believed to interact with specific molecular targets due to the unique structural features of the thiazolidine ring and the oxamide group. The thiazolidine ring can modulate enzyme activity, while the oxamide group enhances binding affinity through hydrogen bonding with biological molecules .
Pharmacological Studies
Recent studies have highlighted its potential in various biological applications:
- Antimicrobial Activity : Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial effects. For instance, related compounds have shown promising results against bacterial strains .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Anticancer Properties : Investigations into its anticancer potential suggest it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Comparative Analysis
| Compound Type | Activity | Reference |
|---|---|---|
| Thiazolidine Derivatives | Antimicrobial, Anti-inflammatory | |
| Oxamide Derivatives | Enzyme inhibition, Receptor modulation |
Study 1: Antimicrobial Evaluation
A study synthesized various thiazolidine derivatives and assessed their antimicrobial activity. The results indicated that certain derivatives exhibited higher potency against Gram-positive and Gram-negative bacteria compared to standard antibiotics. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Study 2: Anti-inflammatory Potential
In another investigation, compounds similar to this compound were tested for their ability to reduce inflammation in vitro. The findings demonstrated significant inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
